Aripiprazole N,N-Dioxide

Pharmaceutical Impurity Profiling LC-MS Metabolite Identification Drug Metabolism Studies

Aripiprazole N,N-Dioxide (CAS 573691-13-1, molecular formula C23H27Cl2N3O4, molecular weight 480.38) is a chemically defined organic compound, specifically the N,N-dioxide derivative of the atypical antipsychotic aripiprazole. It is a known metabolite of aripiprazole, formed in vivo and in vitro via oxidation of the parent drug.

Molecular Formula C23H27Cl2N3O4
Molecular Weight 480.4 g/mol
CAS No. 573691-13-1
Cat. No. B122928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole N,N-Dioxide
CAS573691-13-1
Synonyms7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone; 
Molecular FormulaC23H27Cl2N3O4
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
InChIInChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
InChIKeyQMMBGUILKWQHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aripiprazole N,N-Dioxide (CAS 573691-13-1): Sourcing Guide for a Defined Aripiprazole Metabolite and Impurity Standard


Aripiprazole N,N-Dioxide (CAS 573691-13-1, molecular formula C23H27Cl2N3O4, molecular weight 480.38) is a chemically defined organic compound, specifically the N,N-dioxide derivative of the atypical antipsychotic aripiprazole. It is a known metabolite of aripiprazole, formed in vivo and in vitro via oxidation of the parent drug [1]. This compound is primarily utilized as a high-purity analytical reference standard, a marker in pharmaceutical impurity profiling, and as a research tool for studying the metabolic fate of aripiprazole [2]. Its application is strictly limited to research and analytical purposes; it is not a therapeutic agent and is not intended for human or veterinary use .

Why Unspecified "Aripiprazole Metabolite" or "Aripiprazole Impurity" Cannot Replace Aripiprazole N,N-Dioxide (CAS 573691-13-1)


The assumption that any aripiprazole-related compound can serve as a substitute for Aripiprazole N,N-Dioxide is technically invalid. This compound represents a specific, defined molecular entity with a unique N,N-dioxide functional group. It is structurally and chemically distinct from the parent drug aripiprazole, from the mono-N-oxide metabolite (Aripiprazole N1-Oxide, CAS 573691-09-5), and from the primary active metabolite dehydroaripiprazole [1]. These differences result in unique physicochemical properties that dictate its behavior in analytical systems and research models. Critically, the compound's utility as a certified reference standard (CRS) or impurity marker depends on its exact identity and purity [2]. Substituting a structurally similar but non-identical compound—such as the mono-N-oxide or a different synthetic impurity—will compromise the validity of analytical methods, lead to incorrect identification in pharmacokinetic studies, and invalidate the traceability required for regulatory filings [3].

Quantitative Differentiation of Aripiprazole N,N-Dioxide (CAS 573691-13-1) for Analytical and Research Applications


Structural Differentiation: Comparative Characterization of Aripiprazole N,N-Dioxide vs. Aripiprazole N1-Oxide

Aripiprazole N,N-Dioxide is a distinct molecular entity from the more common mono-N-oxide metabolite (Aripiprazole N1-Oxide). A key structural and analytical difference is the molecular weight, which directly impacts mass spectrometric detection and chromatographic separation. Aripiprazole N,N-Dioxide has a molecular weight of 480.38 g/mol, whereas Aripiprazole N1-Oxide has a molecular weight of 464.39 g/mol, a difference of 15.99 amu, corresponding to a single oxygen atom . This mass difference is a critical parameter for unambiguous identification in LC-MS workflows.

Pharmaceutical Impurity Profiling LC-MS Metabolite Identification Drug Metabolism Studies

Physicochemical Differentiation: Comparative Lipophilicity of Aripiprazole N,N-Dioxide vs. Parent Aripiprazole

The addition of the N,N-dioxide functional group dramatically alters the physicochemical properties of the molecule compared to the parent drug. Aripiprazole N,N-Dioxide exhibits a high predicted logP value of approximately 5.0 , indicating substantial lipophilicity. In contrast, the parent drug aripiprazole is reported to have a significantly lower logP, often cited around 4.0-4.5 depending on the measurement method [1]. This quantitative difference in lipophilicity is a primary driver of reversed-phase HPLC retention behavior and affects solubility and membrane permeability in cell-based assays.

ADME Prediction Chromatographic Method Development Bioanalytical Chemistry

Analytical Application Differentiation: Certified Reference Standard for Impurity Quantification

In the context of pharmaceutical quality control, Aripiprazole N,N-Dioxide is a specific impurity marker with defined regulatory relevance. Its identity and purity are certified for use as a reference standard in methods required for Abbreviated New Drug Application (ANDA) filings and commercial production [1]. While other aripiprazole impurities exist (e.g., Impurity F, CAS 573691-09-5), the N,N-Dioxide is a distinct entity with its own specific CAS registry number (573691-13-1) and requires a unique reference standard for accurate identification and quantification in HPLC and LC-MS analyses [2].

Pharmaceutical Quality Control Regulatory Compliance ANDA Filing

Stability Profile Differentiation: Solid-State Stability for Long-Term Storage

The solid-state stability of Aripiprazole N,N-Dioxide is a practical differentiating factor for procurement decisions. Manufacturer data indicate that this compound, as a solid powder, is stable for at least 4 years when stored at -20°C . This is a key specification for a reference standard, ensuring long-term analytical reliability and reducing the frequency of repurchasing. In contrast, other more labile aripiprazole metabolites or impurities may exhibit shorter shelf lives or require more stringent storage conditions (e.g., -80°C for solutions), which can increase operational costs and the risk of degradation .

Reference Standard Management Laboratory Procurement Stability Studies

Metabolic Role Differentiation: Specific Oxidation Product vs. Primary Active Metabolite

Aripiprazole N,N-Dioxide represents a specific, yet minor, biotransformation pathway distinct from the primary metabolic route. Aripiprazole is predominantly metabolized by dehydrogenation to form dehydroaripiprazole, which accounts for approximately 40% of the parent drug's area under the curve (AUC) in plasma and is pharmacologically active [1]. The formation of Aripiprazole N,N-Dioxide via N-oxidation is a separate, non-CYP-mediated pathway that yields an inactive metabolite with a different pharmacological profile [2]. This distinction is critical for studies aiming to differentiate between various metabolic routes, to characterize specific enzyme activity (e.g., flavin-containing monooxygenases, FMOs), or to develop assays that can distinguish between the active and inactive metabolites.

Drug Metabolism Pharmacokinetics In Vitro ADME

Solubility Profile Differentiation: Limited Solubility in Common Solvents

The solubility characteristics of Aripiprazole N,N-Dioxide provide a practical point of differentiation for experimental design. The compound exhibits only slight solubility in common organic solvents such as DMSO and methanol [1]. This contrasts with the parent drug aripiprazole, which is reported to be more freely soluble in DMSO and other organic solvents . For laboratory use, this means that preparing concentrated stock solutions of Aripiprazole N,N-Dioxide may require additional steps such as warming and sonication to achieve complete dissolution [1], a key procedural detail that differentiates its handling from that of more soluble analogs.

Sample Preparation Bioanalytical Method Development Formulation Studies

Primary Application Scenarios for Procuring Aripiprazole N,N-Dioxide (CAS 573691-13-1)


Pharmaceutical Quality Control and Regulatory Compliance

This compound is primarily procured as a high-purity analytical reference standard for pharmaceutical quality control (QC) laboratories. It is used for the identification, quantification, and purity assessment of the Aripiprazole N,N-Dioxide impurity in active pharmaceutical ingredients (APIs) and finished drug products, as mandated by pharmacopeial monographs and regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1]. Its use ensures compliance with impurity limits, supports method validation (AMV), and maintains product safety and efficacy [2].

Bioanalytical Method Development and Metabolite Identification

In bioanalytical research, Aripiprazole N,N-Dioxide is an essential reference compound for developing and validating liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods. It is used to differentiate and quantify this specific inactive metabolite from the active metabolite dehydroaripiprazole and the parent drug in plasma, urine, or tissue samples from pharmacokinetic and drug metabolism studies [3]. Its unique mass (480.38 g/mol) provides a specific target for MS detection, preventing misidentification .

In Vitro Metabolism and Toxicology Studies

Researchers utilize Aripiprazole N,N-Dioxide as a tool to specifically study the N-oxidation pathway of aripiprazole metabolism. By using this pure compound as a standard or substrate, scientists can investigate the activity of flavin-containing monooxygenases (FMOs) and other non-CYP enzymes, differentiate between active and inactive metabolic routes, or generate a characterized, inactive metabolite for use as a control in cell-based pharmacology or toxicology assays .

Forced Degradation and Stability-Indicating Method Development

Pharmaceutical scientists procure Aripiprazole N,N-Dioxide as a potential degradant marker to develop and validate stability-indicating HPLC methods [1]. In forced degradation studies (e.g., oxidative stress), the formation of this N,N-dioxide may be monitored. Having the pure compound available as a reference standard is critical for identifying and quantifying this specific degradation product, thereby ensuring the analytical method can accurately assess the stability of aripiprazole drug substance and product over time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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